
2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid” is a complex organic molecule. It has a molecular formula of C11H12N2O3 . The structure of this compound includes a cyclopropane ring, a carboxylic acid group, and a pyridin-3-ylmethylcarbamoyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of a cyclopropane ring, a carboxylic acid group, and a pyridin-3-ylmethylcarbamoyl group . The cyclopropane ring is a three-membered carbon ring, which is known for its strain due to the forced 60° bond angles, much smaller than the ideal 109.5° angles of a normal tetrahedral carbon atom .Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
Research has highlighted the synthesis and bioactivity of cyclopropane derivatives, which serve as leading compounds due to their biological activities. For instance, the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives demonstrates their potential in herbicidal and fungicidal applications. These compounds, derived from cyclopropanecarboxylic acid, exhibit excellent bioactivity, underscoring the utility of cyclopropane derivatives in developing agricultural chemicals (Tian, Song, Wang, & Liu, 2009).
Efficient One-Pot Synthesis Methodologies
Another area of application is the development of efficient synthesis methods for pyridin-2(1H)-ones via the Vilsmeier-Haack reaction, starting from 1-acetyl,1-carbamoyl cyclopropanes. This methodology underscores the versatility of cyclopropane derivatives in synthesizing complex structures, which could be pivotal in pharmaceutical and material science research (Pan, Dong, Wang, Zhang, Wu, Xiang, & Liu, 2007).
Cyclopropane Functionalizations
Moreover, the exploration of cyclopropane functionalizations to create chiral γ-lactams highlights the role of cyclopropane derivatives in asymmetric synthesis. These structures are significant in the synthesis of drugs and development candidates, providing a complementary approach to traditional methods. The palladium(0)-catalyzed C-H functionalization of achiral cyclopropane to close the pyrrolidine ring in an enantioselective manner represents a notable advancement in the field of organic synthesis (Pedroni & Cramer, 2015).
Environmental Monitoring and Safety
Research also extends to environmental safety and monitoring, where the determination of pyrethroid metabolites in human urine showcases the relevance of cyclopropane derivatives in assessing exposure to widely used insecticides. This aspect of research emphasizes the importance of cyclopropane derivatives in environmental health studies (Arrebola, Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999).
Propiedades
IUPAC Name |
2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(8-4-9(8)11(15)16)13-6-7-2-1-3-12-5-7/h1-3,5,8-9H,4,6H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMDVNVCRDJGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide](/img/structure/B2929770.png)

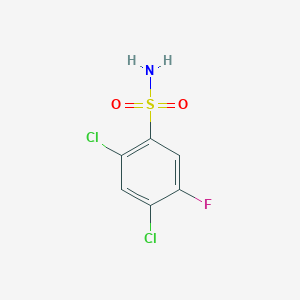
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2929774.png)
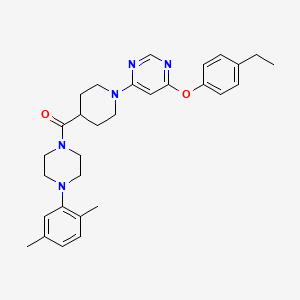
![Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2929777.png)
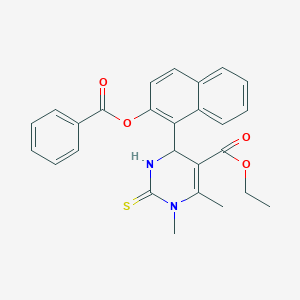
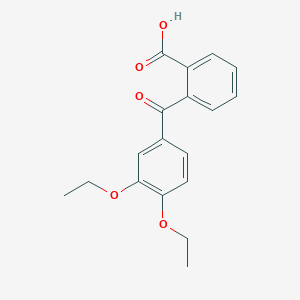
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate](/img/structure/B2929785.png)
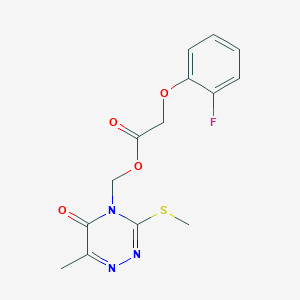
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2929789.png)
![2-Chloro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]propanamide](/img/structure/B2929790.png)
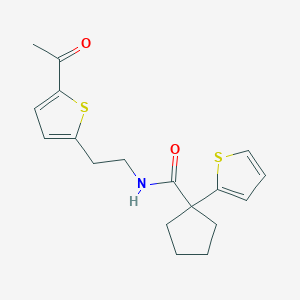
![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2929793.png)